
2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
Übersicht
Beschreibung
The compound is a derivative of chloroethylamine, which is a chlorine-containing organic fine chemical product . It is widely applied to industries such as medicines, pesticides, surfactants, dyes, and functional materials .
Synthesis Analysis
The synthesis of similar compounds, such as 2-chloroethylamine hydrochloride, involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reaction .Molecular Structure Analysis
While the exact structure of “2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride” is not available, related compounds like 2-Chloro-N,N-diethylethylamine have a linear formula of (CH3)2NCH2CH2Cl · HCl .Chemical Reactions Analysis
The key step of synthetic strategies for similar compounds relies on well-established methods utilizing 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride as a building block for construction of piperazine moieties .Wissenschaftliche Forschungsanwendungen
Cell Culture and Transfection
In bioprocessing, it is used in cell culture and transfection processes. This involves the introduction of foreign nucleic acids into cells, which is a fundamental technique in molecular biology research.
Each of these applications leverages the unique chemical properties of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride , demonstrating its versatility and importance in scientific research .
Wirkmechanismus
Target of Action
The primary target of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is DNA . This compound is an alkylating agent, which means it can add an alkyl group to the guanine base of DNA, interfering with the DNA’s normal function .
Mode of Action
2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride interacts with its target by forming covalent bonds with the DNA molecule . This interaction results in the formation of cross-links between DNA strands, preventing the DNA from being separated for synthesis or transcription . This compound can also induce mispairing of the nucleotides, leading to mutations .
Biochemical Pathways
The compound affects the DNA replication and RNA transcription pathways . By forming cross-links in the DNA, it prevents the DNA strands from separating, which is a crucial step in both DNA replication and RNA transcription . This disruption can lead to cell cycle arrest or programmed cell death (apoptosis) .
Pharmacokinetics
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage , suggesting that they are absorbed and distributed throughout the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular effect of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride’s action is the formation of cross-links in the DNA, which can lead to mutations . On a cellular level, this can result in cell cycle arrest or apoptosis . In terms of health effects, similar compounds have been used to treat various types of cancer, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-1-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHIWOKOFJJVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



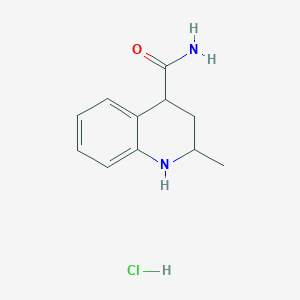
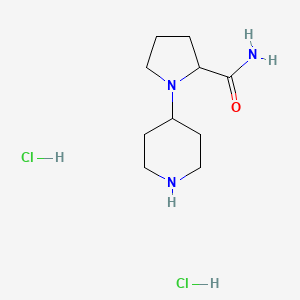
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)



![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)
![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

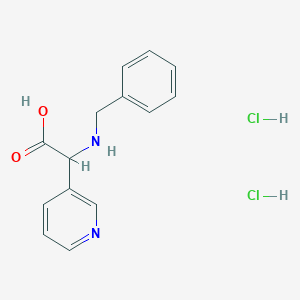

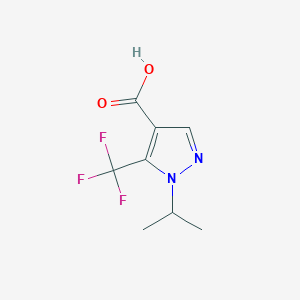
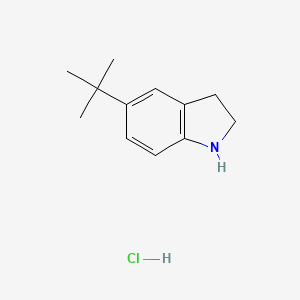
![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)